molecular formula C24H24N2O2S B3487666 1-(4-{4-[(5-METHYL-4-PHENYL-3-THIENYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE

1-(4-{4-[(5-METHYL-4-PHENYL-3-THIENYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE

Cat. No.: B3487666
M. Wt: 404.5 g/mol
InChI Key: FHNNJNRONVHFLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-{4-[(5-METHYL-4-PHENYL-3-THIENYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE is a complex organic compound that features a thienyl group, a piperazine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{4-[(5-METHYL-4-PHENYL-3-THIENYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE typically involves multiple steps, starting with the preparation of the thienyl and phenyl intermediates. These intermediates are then coupled using a piperazine linker under controlled conditions. Common reagents used in these reactions include organoboron compounds for Suzuki–Miyaura coupling .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-{4-[(5-METHYL-4-PHENYL-3-THIENYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-{4-[(5-METHYL-4-PHENYL-3-THIENYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-{4-[(5-METHYL-4-PHENYL-3-THIENYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-{4-[(5-METHYL-4-PHENYL-3-THIENYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE is unique due to its specific structural features, such as the combination of a thienyl group and a piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-[4-[4-(5-methyl-4-phenylthiophene-3-carbonyl)piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2S/c1-17(27)19-8-10-21(11-9-19)25-12-14-26(15-13-25)24(28)22-16-29-18(2)23(22)20-6-4-3-5-7-20/h3-11,16H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNNJNRONVHFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CS1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-{4-[(5-METHYL-4-PHENYL-3-THIENYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE
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1-(4-{4-[(5-METHYL-4-PHENYL-3-THIENYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE
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1-(4-{4-[(5-METHYL-4-PHENYL-3-THIENYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE
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1-(4-{4-[(5-METHYL-4-PHENYL-3-THIENYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE
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1-(4-{4-[(5-METHYL-4-PHENYL-3-THIENYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE
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1-(4-{4-[(5-METHYL-4-PHENYL-3-THIENYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE

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